Sildenafil D8 citrate is a chemical compound derived from sildenafil, a well-known phosphodiesterase type 5 inhibitor primarily used to treat erectile dysfunction. This compound is classified under the Biopharmaceutical Classification System as a class II drug, indicating that its solubility is highly dependent on pH levels. Sildenafil D8 citrate exhibits similar pharmacological properties to its parent compound, making it a subject of interest in pharmaceutical research and development.
Sildenafil D8 citrate is synthesized from sildenafil through various chemical processes. The compound is classified as an organic compound with a specific focus on its therapeutic applications in urology and cardiology. Its primary classification relates to its mechanism of action as a phosphodiesterase type 5 inhibitor, which enhances erectile function by increasing blood flow to the penis.
The synthesis of sildenafil D8 citrate involves several steps, beginning with the formation of a pyrazole ring through the reaction of a diketoester with hydrazine. This is followed by N-methylation, hydrolysis, nitration, and subsequent reactions leading to the formation of the final product.
Sildenafil D8 citrate has a complex molecular structure characterized by its pyrazole and pyrimidinone rings. The molecular formula is C22H30N6O4S, and its structure can be represented as follows:
The molecular weight of sildenafil D8 citrate is approximately 474.58 g/mol.
Sildenafil D8 citrate participates in various chemical reactions typical for phosphodiesterase inhibitors:
The mechanism of action of sildenafil D8 citrate involves the inhibition of phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme:
The pharmacokinetics indicate that sildenafil D8 citrate has a half-life of approximately four hours, allowing for effective dosing strategies .
Sildenafil D8 citrate exhibits several notable physical and chemical properties:
Thermogravimetric analysis shows that sildenafil D8 citrate loses mass between 190 °C and 230 °C due to decomposition processes associated with citric acid evaporation .
Sildenafil D8 citrate has significant applications in both clinical and research settings:
Deuterium-labeled sildenafil analogs, particularly Sildenafil D8 citrate (sildenafil-d8), serve as indispensable internal standards in quantitative mass spectrometry-based bioanalysis. The incorporation of eight deuterium atoms at specific positions—primarily on the piperazine ring methyl groups and the ethyl moiety of the ethoxyphenyl group—creates a distinct 8 Da mass shift from the native compound. This mass difference enables unambiguous differentiation while maintaining nearly identical chemical behavior due to minimal isotopic effects on molecular conformation. The deuterated analog co-elutes chromatographically with non-deuterated sildenafil, allowing precise correction for ionization matrix effects and extraction efficiency variations during sample preparation [1] [4].
In pharmacokinetic studies, sildenafil-d8 provides superior metrological traceability compared to structural analogs. When applied in isotope dilution mass spectrometry (IDMS) workflows—particularly quadruple IDMS (ID4MS)—it eliminates uncertainties associated with isotopic ratio measurements of natural abundance materials. This approach yields accuracy levels <2% bias in human plasma and urine matrices, even at sub-ng/mL concentrations, by simultaneously compensating for pre-analytical and analytical variabilities [1]. The metabolic stability of the deuterium labeling ensures reliable tracking of the parent drug without interference from metabolites like N-desmethylsildenafil, which lacks deuterium at the demethylation site [3] [8].
Table 1: Performance Metrics of Sildenafil-d8 in Quantitative Assays
Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
---|---|---|---|---|
Human Plasma | 0.05 | 98.2 | 3.8 | [1] |
Human Urine | 0.10 | 102.4 | 5.1 | [1] |
Liver Microsomes | 5.0 | 95.7 | 7.3 | [3] |
The synthesis of Sildenafil D8 citrate targets strategic deuteration at metabolically stable positions to preserve pharmacological equivalence. The piperazine sulfonamide moiety undergoes deuterium integration via two principal routes:
The condensation with the pyrazolopyrimidinone core utilizes isotope-aware coupling reagents (DMTMM vs. standard HOBt/HBTU) to prevent back-exchange. Critical purification via preparative HPLC with 0.1% formic acid-d2 in mobile phases eliminates exchangeable deuterons at labile sites, ensuring isotopic stability in biological applications [3] [7]. The citrate salt formation occurs in deuterium-depleted solvents to maintain isotopic integrity.
Table 2: Synthetic Routes for Sildenafil-d8 Key Intermediates
Deuterated Segment | Synthetic Method | Isotopic Purity (%) | Reaction Yield (%) |
---|---|---|---|
N-methyl-d3-piperazine | Catalytic deuteration (Pt/D2) | 99.8 | 85 |
2-Ethoxy-d5-benzoic acid | Nucleophilic displacement (ethanol-d6) | 99.6 | 92 |
Piperazinylsulfonamide-d8 | Iridium-catalyzed HIE | 98.7 | 78 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3